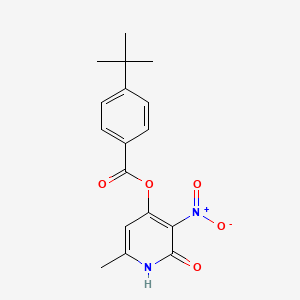
2-(4-methoxyphenoxy)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C23H22N2O4S. The molecular weight is 422.5. Further details about the molecular structure are not available in the retrieved resources.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Structural Investigations : Research has explored the structural aspects of compounds related to 2-(4-methoxyphenoxy)-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. Studies have reported on the crystal structures of related amide-containing isoquinoline derivatives, highlighting the formation of gels or crystalline solids depending on the treatment with different mineral acids. Such structural insights are crucial for understanding the physicochemical properties and potential applications of these compounds (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis Techniques
Fluorescence Derivatization : The compound has been studied as a part of fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, indicating its utility in analytical chemistry for sensitive detection and analysis (Tomohiko Yoshida, Y. Moriyama, H. Taniguchi, 1992).
Advanced Organic Synthesis : Investigations into the synthesis of complex organic structures, such as Pyrrolo[4,3,2-de]quinolines, have been reported. These studies demonstrate the compound's role in facilitating the synthesis of structures with potential pharmaceutical applications, underscoring the versatility of such compounds in organic synthesis (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).
Biological Activities and Applications
Anticancer Activity : Research has also focused on the synthesis of novel compounds with potential anti-cancer activity. For instance, studies have been conducted on derivatives that act as inhibitors for methionine synthase, indicating the therapeutic potential of compounds in the treatment of cancer (Ismail Mahmoud Elfekki, W. Hassan, Hosam A. Elshihawy, I. Ali, E. Eltamany, 2014).
Environmental and Toxicological Studies : Investigations into the environmental fate and toxicological properties of related compounds, such as chloroacetamide herbicides, provide insight into the environmental impact and safety considerations of these chemicals. Such studies are essential for evaluating the ecological consequences of chemical usage (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Safety and Hazards
Specific safety and hazard information for this compound is not available in the retrieved resources. As it is not intended for human or veterinary use, it should be handled with appropriate safety measures.
Zukünftige Richtungen
Thiophene and its derivatives, which are part of this compound, have been proven to be effective drugs in the present disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could lead to the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-18-7-9-19(10-8-18)29-15-22(26)24-17-6-11-20-16(14-17)4-2-12-25(20)23(27)21-5-3-13-30-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGWECTZDFRUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)



![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile](/img/structure/B2768768.png)
![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)
![2-(2-chlorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2768778.png)


![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)
